2-Amino-3-ethylpentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethylpentan-3-OL is an organic compound with the molecular formula C7H17NO. It is a tertiary alcohol and an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group on the same carbon atom. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylpentan-3-OL can be achieved through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired purity level of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethylpentan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .
Scientific Research Applications
2-Amino-3-ethylpentan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylpentan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-pentanol: A tertiary alcohol with similar structural features but lacks the amino group.
3-Pentanol, 3-ethyl-: Another tertiary alcohol with a similar carbon skeleton but different functional groups .
Uniqueness
2-Amino-3-ethylpentan-3-OL is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-amino-3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-7(9,5-2)6(3)8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
PEFZTEWQGNCNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.